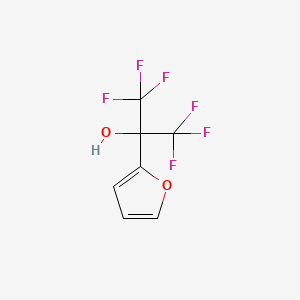

2-(1-Hydroxyhexafluoroisopropyl)furan

Beschreibung

2-(1-Hydroxyhexafluoroisopropyl)furan is a fluorinated furan derivative characterized by a furan ring substituted at the 2-position with a hydroxyhexafluoroisopropyl group. The furan ring, an electron-rich aromatic heterocycle, serves as a foundational structure in bioactive molecules, often contributing to pharmacological activity . The unique substituent combines a hydroxyl group (-OH) and a hexafluoroisopropyl moiety (-CF₃), introducing both polar and lipophilic properties. This dual functionality may influence solubility, reactivity, and biological interactions, making the compound a candidate for applications in medicinal chemistry and materials science.

Eigenschaften

Molekularformel |

C7H4F6O2 |

|---|---|

Molekulargewicht |

234.10 g/mol |

IUPAC-Name |

1,1,1,3,3,3-hexafluoro-2-(furan-2-yl)propan-2-ol |

InChI |

InChI=1S/C7H4F6O2/c8-6(9,10)5(14,7(11,12)13)4-2-1-3-15-4/h1-3,14H |

InChI-Schlüssel |

HUOGJDDWHFWXBL-UHFFFAOYSA-N |

Kanonische SMILES |

C1=COC(=C1)C(C(F)(F)F)(C(F)(F)F)O |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Differences

Key Compounds for Comparison :

2-(3-Oxo-3-phenylprop-1-enyl)furan (CAS 717-21-5): Features a ketone and phenylpropenyl group at the 2-position .

2-(1,1,2,3,3,3-Hexafluoropropyl)tetrahydrofuran : A saturated tetrahydrofuran derivative with a hexafluoropropyl group .

Furan (CAS 110-00-9) : The parent compound, used as a toxicity surrogate for substituted derivatives .

Table 1: Structural Comparison

| Compound | Substituent | Ring Type | Functional Groups |

|---|---|---|---|

| 2-(1-Hydroxyhexafluoroisopropyl)furan | Hydroxyhexafluoroisopropyl | Furan | -OH, -CF₃ |

| 2-(3-Oxo-3-phenylprop-1-enyl)furan | Oxo-phenylpropenyl | Furan | Ketone, Phenyl |

| 2-(Hexafluoropropyl)tetrahydrofuran | Hexafluoropropyl | Tetrahydrofuran | -CF₃ |

- Substituent Effects :

- The hydroxyhexafluoroisopropyl group in 2-(1-Hydroxyhexafluoroisopropyl)furan introduces polarity (via -OH) and lipophilicity (via -CF₃), balancing solubility in organic and aqueous phases.

- In contrast, 2-(3-Oxo-3-phenylprop-1-enyl)furan’s phenyl and ketone groups enhance π-π stacking and electrophilic reactivity .

- The tetrahydrofuran derivative’s saturated ring reduces aromatic reactivity, favoring stability over interaction with biological targets .

Toxicity and Exposure Considerations

Table 2: Toxicity Profiles

*Health Toxicity Factor Occupational Exposure Limit

- Fluorinated Group Impact :

- Fluorinated substituents, as seen in 2-(1-Hydroxyhexafluoroisopropyl)furan, may increase metabolic stability and environmental persistence. However, they could also pose risks of bioaccumulation or release of toxic byproducts (e.g., HF under decomposition) .

- The HTFOEL of 1 ppb for 2-(3-Oxo-3-phenylprop-1-enyl)furan underscores the steep dose-response curves typical of furan derivatives, suggesting stringent exposure controls may be necessary for fluorinated analogs .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(1-Hydroxyhexafluoroisopropyl)furan, and what analytical methods validate its purity?

- Methodological Answer : Synthesis often involves functionalizing furan derivatives with hexafluoroisopropyl groups via nucleophilic substitution or radical-mediated reactions. For example, details analogous dimerization strategies using silyl-protected furans, where intermediates like 3-(1-Hydroxyethyl)-2-(trimethylsilyl)methylfuran are characterized via NMR and GC-MS . Post-synthesis, purity is confirmed using HPLC and elemental analysis. Structural validation typically employs X-ray crystallography, as demonstrated in for hexasubstituted dihydrofuran derivatives .

Q. How is the molecular structure of 2-(1-Hydroxyhexafluoroisopropyl)furan characterized?

- Methodological Answer : X-ray diffraction (XRD) is critical for resolving stereochemistry and bond angles, especially given the steric effects of the hexafluoroisopropyl group. highlights the use of XRD to analyze Br⋯Br contacts and C–H⋯H interactions in hexasubstituted furans . Additionally, computational methods (DFT) can predict electronic effects of fluorine atoms on the furan ring’s reactivity .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : While no occupational exposure limits exist ( ), enclosed systems with local exhaust ventilation are mandatory to mitigate inhalation risks . Oxygen levels should be monitored to ensure >19% by volume, as hexafluoropropylene derivatives can displace air . Personal protective equipment (PPE), including respirators and gloves, is required during synthesis or handling .

Advanced Research Questions

Q. What mechanistic challenges arise during the dimerization or functionalization of 2-(1-Hydroxyhexafluoroisopropyl)furan?

- Methodological Answer : The hexafluoroisopropyl group introduces steric hindrance and electron-withdrawing effects, complicating dimerization. shows that α-substituted furans require precise temperature control (e.g., −78°C to 25°C) to avoid side reactions. Trapping intermediates with dienophiles like methyl acrylate can isolate reactive species . Kinetic studies using UV-Vis spectroscopy or in-situ NMR are recommended to monitor reaction progress .

Q. How do electronic and steric effects of the hexafluoroisopropyl group influence the compound’s reactivity in pharmacological applications?

- Methodological Answer : The electron-deficient furan ring (due to fluorine’s inductive effects) enhances ligand-metal interactions, as noted in for bioactive furans . However, steric bulk may limit binding to biological targets. Comparative studies with non-fluorinated analogs, using assays like SPR (Surface Plasmon Resonance), can quantify affinity differences .

Q. How can contradictions in spectral data (e.g., NMR shifts or IR peaks) across studies be resolved?

- Methodological Answer : Discrepancies often arise from solvent polarity or impurities. For example, and report varying chemical shifts for hydroxyl protons depending on deuterated solvent choice . Standardizing solvent systems and cross-referencing with high-resolution mass spectrometry (HRMS) ensures reproducibility. Collaborative databases (e.g., CCDC in ) provide crystallographic benchmarks .

Q. What computational models predict the hydrolysis stability and degradation pathways of this compound?

- Methodological Answer : highlights hydrolysis challenges in similar furan derivatives, where acetyloxy groups resist cleavage under mild conditions . Molecular dynamics (MD) simulations can model hydrolysis pathways, while density functional theory (DFT) calculates activation energies for ring-opening reactions . Experimental validation via LC-MS under acidic/basic conditions is advised .

Q. What strategies optimize the compound’s stability in long-term storage for pharmacological studies?

- Methodological Answer : Stability is influenced by moisture and light. recommends airtight containers with desiccants (e.g., silica gel) and storage in inert atmospheres (N₂ or Ar) . Accelerated aging studies (e.g., 40°C/75% RH for 6 months) paired with periodic HPLC analysis assess degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.